molecular formula C16H19N5OS2 B5249292 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

Cat. No.: B5249292
M. Wt: 361.5 g/mol
InChI Key: VHNVRQSIYHWIDA-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a synthetic small molecule with a molecular weight of 361.49 and an empirical formula of C₁₆H₁₉N₅OS₂ . It features a distinct molecular architecture combining a 3-cyano-4,5,6,7-tetrahydrobenzothiophene core with a butanamide linker to a 4-methyl-4H-1,2,4-triazole sulfanyl group. This structure places it within a class of compounds that are of significant interest in early-stage drug discovery and chemical biology for the synthesis of novel therapeutic agents. The compound's core structure is recognized in medicinal chemistry research. Analogous compounds sharing the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) scaffold have been investigated for their potential as anti-inflammatory agents, with in silico studies suggesting promise as 5-lipoxygenase (5-LOX) inhibitors . Other derivatives have been explored as protein kinase inhibitors, indicating the potential of this chemotype to interact with key biological targets . Researchers can utilize this compound as a key intermediate or building block for the design and synthesis of new molecules targeting these and other pathways. This product is presented as a dry powder and is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity and for all aspects of the research conducted with this material.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS2/c1-3-12(24-16-20-18-9-21(16)2)14(22)19-15-11(8-17)10-6-4-5-7-13(10)23-15/h9,12H,3-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNVRQSIYHWIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under specific conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide, in the presence of a suitable solvent.

    Attachment of the Triazole Moiety: The triazole moiety is attached through a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

    Final Coupling Reaction: The final step involves coupling the benzothiophene core with the triazole moiety and the butanamide side chain using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution or bromine in acetic acid for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of cyano derivatives or halogenated compounds.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₂₄N₆OS₂ 436.57* - 3-cyano benzothiophene
- 4-methyl-1,2,4-triazol-3-yl sulfanyl butanamide
Predicted high lipophilicity due to alkyl chains and aromatic systems
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide C₁₈H₁₇N₃OS 331.41 - Acetamide chain
- Arylphenyl group
Demonstrated antimicrobial activity against S. aureus and E. coli
2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide C₂₀H₁₈BrN₅O₂S₂ 504.42 - Bromo-hydroxyphenyl-triazole
- Acetamide chain
Density: 1.69 g/cm³; pKa: 7.54; Potential enhanced halogen-mediated bioactivity
4-(4-chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide C₂₃H₂₆ClN₂O₂S 452.98 - 4-chloro-2-methylphenoxy group
- 6-ethyl benzothiophene
Increased steric bulk; Likely altered metabolic stability
N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3-methylbutanamide C₁₅H₁₉N₃OS₂ 321.46 - Carbonothioyl group
- 3-methylbutanamide
Higher solubility due to thioamide moiety

Physicochemical Properties

  • Lipophilicity : The target compound’s butanamide and triazole-sulfanyl groups likely increase logP compared to acetamide analogs, favoring passive diffusion .
  • Acid-Base Behavior : The pKa of the triazole-sulfanyl group (predicted ~7–8) suggests partial ionization at physiological pH, similar to ’s compound (pKa 7.54) .

Crystallographic and Computational Analysis

  • Software Tools : Programs like SHELXL () and OLEX2 () enable precise structural determination, highlighting conformational differences between analogs .
  • Lumping Strategy : As per , analogs with shared benzothiophene cores could be grouped for predictive modeling, though substituent variations necessitate individual validation .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following attributes:

  • Molecular Formula : C23H27N7OS2
  • Molecular Weight : 481.6 g/mol
  • CAS Number : 3167809

The presence of the benzothiophene moiety and the triazole ring contributes to its biological activity, particularly in targeting specific enzymes involved in cellular signaling pathways.

Inhibition of JNK Kinases

Research has identified N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) derivatives as potent inhibitors of Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. The following findings summarize their inhibitory potency:

CompoundTarget KinasepIC50
5aJNK36.7
11aJNK36.6
5aJNK26.5

These compounds exhibit selectivity against other members of the mitogen-activated protein kinase (MAPK) family, such as JNK1 and p38alpha, indicating a specific interaction with the ATP-binding site of the kinase .

Anti-inflammatory Activity

In silico studies have suggested that this compound may also act as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. Molecular docking simulations revealed strong binding affinity to the enzyme with significant interactions involving hydrophobic amino acids and hydrogen bonds with critical residues .

The docking studies indicated:

  • Binding Energy : High binding energy suggesting effective interaction.
  • Key Interactions : Hydrogen bonds formed with PHE177 and GLN413.

This selectivity for 5-LOX over cyclooxygenase (COX) enzymes positions it as a potential therapeutic agent for inflammatory diseases .

Pharmacological Implications

The dual inhibition potential of this compound suggests its utility in treating conditions characterized by excessive inflammation and aberrant kinase activity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the functionalization of the benzothiophene core. Key steps include:

  • Cyano-group introduction at the 3-position of the tetrahydrobenzothiophene ring via nucleophilic substitution or cyanation reactions.
  • Sulfanyl linkage formation between the triazole and butanamide moieties using thiol-alkylation or Mitsunobu reactions under inert conditions.
  • Purification via column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity.
  • Optimization requires monitoring reaction progress by TLC and adjusting stoichiometric ratios of reagents (e.g., triazole-thiol derivatives) to minimize byproducts .

Q. How can researchers confirm the molecular identity and purity of the compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.8 ppm, triazole protons at δ 8.1–8.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H20_{20}N6_6OS2_2, expected m/z 424.12).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration validation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the triazole-sulfanyl group’s affinity for ATP-binding pockets.
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative strains, given the triazole moiety’s known antimicrobial properties .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer : Discrepancies between experimental and calculated X-ray data (e.g., R-factor >5%) require:

  • Software cross-validation : Use SHELXL for small-molecule refinement and OLEX2 for visualization to identify misplaced atoms or thermal motion errors .
  • Twinned data analysis : Apply the Hooft parameter or Flack x test to address crystal twinning, common in sulfonamide derivatives .
  • Hydrogen bonding network optimization : Manually adjust torsion angles for the triazole-sulfanyl group to match electron density maps .

Q. What strategies mitigate low reproducibility in biological assays for this compound?

  • Methodological Answer : Address variability via:

  • Strict solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the tetrahydrobenzothiophene ring) .
  • Positive control normalization : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate inter-experimental variability .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., triazole-sulfanyl interactions with kinase hinge regions).
  • QSAR modeling : Corrogate electronic parameters (HOMO/LUMO energies) of the cyano group and sulfanyl linker with bioactivity data .
  • MD simulations : Simulate ligand-protein complexes (50–100 ns) to assess conformational stability of the butanamide tail .

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